molecular formula C14H18N2O B2776025 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 1674390-08-9

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B2776025
CAS No.: 1674390-08-9
M. Wt: 230.311
InChI Key: YUJPBAZGLXHKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a compound belonging to the class of tetrahydrocarbazoles. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic properties . The presence of an ethoxy group at the 6th position and an amine group at the 1st position of the tetrahydrocarbazole ring system makes this compound particularly interesting for various scientific research applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes and proteins, influencing their function

Cellular Effects

The effects of this compound on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It is known to bind to various biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process. It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

The synthesis of 6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include the use of acidic catalysts and heating to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .

Scientific Research Applications

Properties

IUPAC Name

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-17-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16-13/h6-8,12,16H,2-5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJPBAZGLXHKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C2CCCC3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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